N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
634185-27-6 |
|---|---|
Molecular Formula |
C23H30ClNO4 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2,5-bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C23H30ClNO4/c1-15(2)9-11-28-18-6-8-22(29-12-10-16(3)4)20(14-18)25-23(27)19-13-17(24)5-7-21(19)26/h5-8,13-16,26H,9-12H2,1-4H3,(H,25,27) |
InChI Key |
NNVGYGAOJRUNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)OCCC(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Coupling
Description : This method involves the direct coupling of 5-chloro-2-hydroxybenzoic acid with 2,5-bis(3-methylbutoxy)aniline.
Reagents :
- 5-chloro-2-hydroxybenzoic acid
- 2,5-bis(3-methylbutoxy)aniline
- Coupling agents (e.g., EDC or DCC)
Conditions : The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 60-80 °C).
Acylation Method
Description : This approach utilizes acylation of an amine with an acyl chloride derived from 5-chloro-2-hydroxybenzoic acid.
Reagents :
- 5-chloro-2-hydroxybenzoic acid chloride
- 2,5-bis(3-methylbutoxy)aniline
Conditions : Conducted in an anhydrous solvent like dichloromethane (DCM) under nitrogen atmosphere at room temperature.
Microwave-Assisted Synthesis
Description : A modern technique that accelerates the reaction time significantly using microwave irradiation.
Reagents :
- Same as above
Conditions : The reaction is performed in a microwave reactor, typically at lower temperatures than conventional methods, reducing reaction times to minutes.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Direct Coupling | 5-chloro-2-hydroxybenzoic acid, aniline | DMF, 60-80 °C | Simple procedure, good yield |
| Acylation | Acyl chloride of benzoic acid, aniline | DCM, room temperature | High specificity for desired product |
| Microwave-Assisted Synthesis | Same as above | Microwave reactor | Faster reaction time, energy-efficient |
Recent studies have highlighted the biological activities associated with N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide. The compound has demonstrated:
Antiallergic Properties : It has been shown to inhibit pathways involved in allergic reactions.
Antitumor Activity : Research indicates potential mechanisms involving the down-regulation of nuclear factor kappa B (NF-κB), which is crucial for cancer cell proliferation.
These findings suggest that the compound's unique structural features may enhance its efficacy against specific biological targets compared to structurally similar compounds.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H20ClNO3
- Molecular Weight : 295.78 g/mol
- IUPAC Name : N-[2,5-bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide
The compound features a phenolic structure with a chloro group and a hydroxyl group, which are critical for its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as an inhibitor of various enzymes linked to neurodegenerative diseases. Its structural features suggest that it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.
Case Study: Inhibition of Cholinesterases
A study designed derivatives of similar compounds to evaluate their inhibitory effects on AChE and BuChE. The findings indicated that modifications to the phenolic structure could enhance selectivity and potency against these enzymes. The most promising compounds demonstrated IC50 values significantly lower than that of established drugs like rivastigmine, suggesting potential therapeutic applications in treating dementia-related conditions .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). This pathway is crucial in the inflammatory response, and targeting it could provide new avenues for treating inflammatory diseases.
Case Study: NF-kB Inhibition
In vitro studies have shown that derivatives of this compound can effectively inhibit NF-kB activation in various cell lines. This inhibition correlates with decreased expression of pro-inflammatory cytokines, highlighting the compound's potential as an anti-inflammatory agent .
Anticancer Activity
Recent investigations have explored the anticancer properties of compounds related to this compound. The structural motifs present in these compounds suggest they may induce apoptosis in cancer cells through various mechanisms.
Case Study: Apoptosis Induction
A study demonstrated that certain analogues could trigger apoptosis in breast cancer cell lines by activating caspase pathways. The results showed a dose-dependent increase in apoptotic markers, indicating potential for development as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The compound’s 3-methylbutoxy substituents distinguish it from analogs with trifluoromethyl (CF₃), chloro (Cl), or methoxy (OMe) groups. Key comparisons include:
Structural Insights :
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance electron withdrawal, stabilizing the benzamide’s aromatic system and influencing binding to kinases like IKKβ . In contrast, alkoxy groups (e.g., 3-methylbutoxy) may introduce steric hindrance or hydrogen-bonding variability.
Anticancer Activity
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354) : Demonstrated potent cytotoxicity against HL-60 leukemia cells (EC₅₀ < 1 μM) and inhibition of NF-κB, a key pathway in cancer progression .
- This compound: No direct data, but the bulky alkoxy groups may reduce kinase affinity compared to CF₃ analogs, as seen in other benzamide derivatives .
Protease and Ion Channel Inhibition
- Alkoxy-substituted analogs: No reported activity against proteases or ion channels, likely due to reduced electronic effects critical for enzyme active-site interactions .
Pharmacokinetic and Developmental Status
- IMD-0354/AER-270 : Completed Phase I trials for cerebral edema, with a prodrug (AER-271) showing improved solubility .
- This compound: No preclinical or clinical data available. Its structural features suggest challenges in solubility and metabolic stability compared to smaller substituents (e.g., CF₃) .
Biological Activity
N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a phenyl ring substituted with two 3-methylbutoxy groups and a chloro and hydroxy group, which may influence its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Cholinesterase Inhibition : Similar compounds have demonstrated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, related analogues showed IC50 values ranging from 18.2 to 196.6 μmol/L against AChE, indicating moderate inhibition potential .
- Anti-inflammatory Activity : Some studies suggest that derivatives of this compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses . This could position the compound as a candidate for treating inflammatory conditions.
Case Studies and Experimental Data
-
Cholinesterase Inhibition :
The exact IC50 values for this compound remain to be established in further studies.
Compound AChE IC50 (μmol/L) BuChE IC50 (μmol/L) Rivastigmine 35.0 45.0 This compound TBD TBD - Anti-inflammatory Effects :
- Cellular Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
